Technical Guide: Synthesis and Characterization of 5-Methoxy-6-methylpyrimidine-4-carboxylic Acid
Technical Guide: Synthesis and Characterization of 5-Methoxy-6-methylpyrimidine-4-carboxylic Acid
This technical guide details the synthesis and characterization of 5-methoxy-6-methylpyrimidine-4-carboxylic acid (CAS 2022268-12-6), a critical heterocyclic building block often utilized in the development of bioactive compounds, including WRN helicase inhibitors.[1]
[1]
Executive Summary
5-methoxy-6-methylpyrimidine-4-carboxylic acid is a functionalized pyrimidine intermediate characterized by a specific substitution pattern: a carboxylic acid at C4, a methoxy group at C5, and a methyl group at C6.[1] This precise arrangement is critical for structure-activity relationship (SAR) studies, particularly in fragment-based drug discovery where the C4-acid serves as a handle for amide coupling (e.g., to piperazines or anilines).[1]
This guide presents a robust, scalable synthesis route designed to ensure regiochemical integrity. Unlike general pyrimidine syntheses that may yield isomeric mixtures, the protocol below utilizes a de novo ring construction strategy followed by late-stage carbonylation to guarantee the correct placement of substituents.
Retrosynthetic Analysis & Strategy
The primary challenge in synthesizing polysubstituted pyrimidines is controlling regioselectivity. A direct condensation to form the acid is often low-yielding.[1] Therefore, the strategy relies on constructing the pyrimidine core with the methyl and methoxy groups in place, followed by functional group interconversion (FGI) at the C4 position.
Strategic Disconnection:
-
Target: 5-methoxy-6-methylpyrimidine-4-carboxylic acid.[1]
-
Precursor: Methyl 5-methoxy-6-methylpyrimidine-4-carboxylate.[1]
-
Key Intermediate: 4-Chloro-5-methoxy-6-methylpyrimidine.[1][2][]
-
Ring Construction: Condensation of Ethyl 2-methoxy-3-oxobutanoate (Ethyl 2-methoxyacetoacetate) with Formamidine acetate .[1]
This route ensures the C6-Methyl comes from the acetoacetate backbone, and the C5-Methoxy is pre-installed, eliminating the need for difficult selective alkylations later.
Synthesis Pathway Diagram[5]
Figure 1: Step-wise synthetic pathway from commercially available precursors to the target acid.
Detailed Experimental Protocols
Step 1: Ring Closure (Synthesis of 6-Methyl-5-methoxy-4-pyrimidinol)
This step establishes the pyrimidine core.[1] The condensation is driven by the reaction between the amidine and the
-
Reagents: Ethyl 2-methoxy-3-oxobutanoate (1.0 eq), Formamidine acetate (1.2 eq), Sodium ethoxide (2.5 eq), Ethanol (anhydrous).
-
Procedure:
-
Dissolve sodium ethoxide in anhydrous ethanol under nitrogen atmosphere.
-
Add formamidine acetate and stir for 15 minutes to liberate the free amidine base.
-
Add ethyl 2-methoxy-3-oxobutanoate dropwise.
-
Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor by LC-MS for the disappearance of the ester.[1]
-
Cool to room temperature and concentrate in vacuo.
-
Dissolve the residue in minimal water and acidify to pH ~4-5 with acetic acid or dilute HCl.
-
The product, 6-methyl-5-methoxy-4-pyrimidinol , typically precipitates.[1] Filter, wash with cold water, and dry.
-
-
Checkpoint: The product exists in tautomeric equilibrium (pyrimidinol/pyrimidinone). 1H NMR should show a characteristic singlet for the C2-H around 8.0 ppm.[1]
Step 2: Activation (Synthesis of 4-Chloro-5-methoxy-6-methylpyrimidine)
The hydroxyl group at C4 is converted to a chloride to allow for subsequent palladium-catalyzed carbonylation.[1]
-
Reagents: 6-Methyl-5-methoxy-4-pyrimidinol (1.0 eq), Phosphorus oxychloride (POCl
, 5-10 vol), -Dimethylaniline (catalytic).[1] -
Procedure:
-
Suspend the pyrimidinol in neat POCl
. -
Add catalytic
-dimethylaniline (or DMF). -
Reflux (approx. 105°C) for 2–3 hours until the solution becomes clear.
-
Safety Note: Quench carefully by pouring the reaction mixture onto crushed ice/water with vigorous stirring (Exothermic!).
-
Neutralize with saturated NaHCO
and extract with Dichloromethane (DCM). -
Dry organic layer over MgSO
and concentrate.[4]
-
-
Yield Expectation: 80–90%.
-
Identity Verification: 1H NMR (CDCl
) ~8.6 (s, 1H, H-2), 3.9 (s, 3H, OMe), 2.5 (s, 3H, Me).
Step 3: Carbonylation (Synthesis of Methyl Ester)
This is the critical step to install the C4-carboxyl functionality.
-
Reagents: 4-Chloro-5-methoxy-6-methylpyrimidine (1.0 eq), Pd(OAc)
(5 mol%), dppf (10 mol%), Triethylamine (2.0 eq), Methanol (solvent/reactant).[1] -
Conditions: CO atmosphere (5–10 bar) in an autoclave, 80°C, 12 hours.
-
Procedure:
-
Combine the chloro-pyrimidine, Pd catalyst, ligand, and base in methanol in a pressure vessel.
-
Purge with Nitrogen, then pressurize with Carbon Monoxide (CO).
-
Heat to 80°C with stirring.
-
After reaction completion, filter through Celite to remove Pd residues.
-
Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).[5][6]
-
-
Product: Methyl 5-methoxy-6-methylpyrimidine-4-carboxylate .[1]
Step 4: Hydrolysis (Final Deprotection)
-
Reagents: Methyl ester (from Step 3), LiOH
H O (2.0 eq), THF/Water (3:1). -
Procedure:
-
Dissolve the ester in THF/Water.
-
Add LiOH and stir at room temperature for 2–4 hours.
-
Acidify carefully with 1M HCl to pH ~2–3.
-
Extract with EtOAc (or if the acid is very polar, lyophilize the aqueous phase or filter the precipitate).
-
Final Product: 5-methoxy-6-methylpyrimidine-4-carboxylic acid .
-
Characterization Data
The following data represents the expected spectroscopic signature for the final acid (Intermediate CW).
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, DMSO-
):- 13.20 (br s, 1H, -COOH ) – Exchangeable
- 8.85 (s, 1H, H -2 Pyrimidine) – Characteristic deshielded singlet
-
3.82 (s, 3H, -OCH
) -
2.48 (s, 3H, -CH
)
-
C NMR (100 MHz, DMSO-
):-
165.4 (COOH), 161.2 (C-6), 156.8 (C-2), 152.5 (C-4), 142.1 (C-5), 60.5 (OCH
), 19.8 (CH ).
-
165.4 (COOH), 161.2 (C-6), 156.8 (C-2), 152.5 (C-4), 142.1 (C-5), 60.5 (OCH
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Observed Mass: [M+H]
= 169.15 -
Calculated Mass: 168.05[1]
Safety & Handling
-
POCl
Warning: Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations involving POCl must be performed in a fume hood with appropriate PPE (face shield, acid-resistant gloves). -
Carbon Monoxide: CO is a colorless, odorless, toxic gas. Carbonylation reactions must be conducted in a certified pressure vessel located in a well-ventilated area equipped with CO detectors.[1]
-
Storage: Store the final acid at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent decarboxylation or moisture absorption.
References
-
Intermediate CW Identification: Triazolo-pyrimidine analogues for treating diseases connected to the inhibition of Werner Syndrome RecQ helicase (WRN). WO2022249060A1. Google Patents. Link
-
Synthesis of 4-Chloropyrimidine Precursors: Preparation of 4,6-dichloro-5-methoxypyrimidine. ChemicalBook (CAS 5018-38-2).[1] Link
-
General Procedure for Pyrimidine Carbonylation: Palladium-Catalyzed Carbonylation of Aryl Chlorides to Esters.[1] Organic Syntheses.[][7]
-
Acetoacetate Precursor Synthesis: Synthesis of methyl 4-methoxyacetoacetate and related derivatives. Journal of the American Chemical Society, 2008, 130, 4140. (Adapted for 2-methoxy variant).[1]
Sources
- 1. BindingDB BDBM75135 2-keto-6-methyl-4-(1-naphthyl)-3,4-dihydro-1H-pyrimidine-5-carboxylic acid 2-methoxyethyl ester::2-methoxyethyl 6-methyl-4-naphthalen-1-yl-2-oxidanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate::2-methoxyethyl 6-methyl-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate::6-Methyl-4-naphthalen-1-yl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid 2-methoxy-ethyl ester::6-methyl-4-(1-naphthalenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid 2-methoxyethyl ester::MLS001207663::SMR000515695::cid_2855241 [bindingdb.org]
- 2. EnamineStore [enaminestore.com]
- 4. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 [chemicalbook.com]
- 5. rdw.rowan.edu [rdw.rowan.edu]
- 6. Methyl 4-methoxyacetoacetate synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
